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Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat.
Standard therapies often face limitations due to drug resistance. VAL-083 (dianhydrogalactitol)
is a first-in-class, bi-functional DNA-targeting agent that readily crosses the blood-brain barrier.
[1][2][3] Its mechanism involves inducing interstrand cross-links at the N7 position of guanine,
leading to DNA double-strand breaks and subsequent cell death.[1][4][5] Notably, the cytotoxic
activity of VAL-083 is independent of the O6-methylguanine-DNA-methyltransferase (MGMT)
DNA repair pathway, a common mechanism of resistance to temozolomide, the standard-of-
care chemotherapy for GBM.[1][6][7]

Bevacizumab is a humanized monoclonal antibody that functions as an angiogenesis inhibitor.
[8] It works by binding to and neutralizing the vascular endothelial growth factor A (VEGF-A), a
key protein that stimulates the formation of new blood vessels (angiogenesis) that tumors need
to grow and spread.[8][9][10][11][12] While bevacizumab has shown activity in recurrent GBM,
its impact on overall survival has been limited, and resistance mechanisms, such as the
induction of tumor hypoxia, can arise.[1][9]

The combination of VAL-083 and bevacizumab presents a promising therapeutic strategy.
Preclinical rationale suggests that the hypoxia induced by bevacizumab may enhance the
cytotoxic effects of VAL-083.[1][3] Hypoxic cancer cells often have impaired homologous
recombination (HR) DNA repair pathways, and VAL-083 has shown increased potency in HR-
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deficient cells.[1][3][5] This document provides detailed application notes and protocols for the
preclinical and clinical investigation of the VAL-083 and bevacizumab combination in
glioblastoma.

Signaling Pathways and Mechanisms of Action
VAL-083 Mechanism of Action

VAL-083 acts as a bi-functional alkylating agent, creating interstrand DNA crosslinks that lead
to double-strand breaks. This damage activates DNA damage response pathways, ultimately
triggering cell cycle arrest and apoptosis. Its efficacy is notably independent of MGMT and p53
status.[1]
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Caption: VAL-083 mechanism of action.

Bevacizumab Mechanism of Action

Bevacizumab sequesters VEGF-A, preventing its interaction with VEGF receptors (VEGFR) on
endothelial cells. This blockade inhibits angiogenesis, thereby reducing the tumor's blood
supply, which can lead to hypoxia within the tumor microenvironment.
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Caption: Bevacizumab mechanism of action.

Proposed Synergistic Mechanism
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The combination therapy workflow proposes that bevacizumab-induced hypoxia impairs the
homologous recombination (HR) DNA repair pathway in tumor cells, rendering them more
susceptible to the DNA-damaging effects of VAL-083.
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Caption: Proposed synergy between VAL-083 and bevacizumab.

Preclinical Experimental Protocols
In Vitro Studies

Objective: To determine the synergistic or additive effects of VAL-083 and bevacizumab on
GBM cell lines, particularly under hypoxic conditions.

1. Cell Lines and Culture:
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Human GBM Cell Lines: U87MG, U251, T98G (representing different MGMT and p53
statuses).[13]

Patient-Derived Xenograft (PDX) Lines: To better represent tumor heterogeneity.

Culture Conditions: Standard culture in DMEM with 10% FBS and 1% penicillin-streptomycin
at 37°C, 5% CO2.

Hypoxia Induction: Culture cells in a hypoxic chamber with 1% 02, 5% CO2, and 94% N2 for
24-48 hours prior to and during drug treatment.

. Cytotoxicity and Synergy Assays:

Protocol:

[¢]

Seed cells in 96-well plates.

o After 24 hours, treat with a dilution series of VAL-083, bevacizumab, and their
combination.

o Incubate for 72 hours under both normoxic and hypoxic conditions.

o Assess cell viability using assays such as MTT, CellTiter-Glo, or crystal violet.[1]

o Calculate IC50 values for each drug alone and in combination.

o Determine synergy using the Chou-Talalay method to calculate the Combination Index
(CI), where CI < 1 indicates synergy.

. DNA Damage and Repair Assays:

Protocol (Western Blot/Immunofluorescence):

o Treat cells with VAL-083 +/- bevacizumab (under hypoxia) for various time points (e.g., 6,
24, 48 hours).

o Lyse cells and perform Western blotting for key DNA damage markers (e.g., YH2AX, p-
ATM, p-ATR) and HR pathway proteins (e.g., RAD51, BRCAL1).[5]
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o Alternatively, use immunofluorescence to visualize yH2AX foci formation as a direct
measure of DNA double-strand breaks.

4. Cell Cycle Analysis:
e Protocol (Flow Cytometry):
o Treat cells as described above.
o Harvest, fix, and stain cells with propidium iodide (PI).

o Analyze DNA content by flow cytometry to determine the percentage of cells in G1, S, and
G2/M phases. VAL-083 is known to induce S/G2 arrest.[1][2]

In Vivo Studies

Objective: To evaluate the anti-tumor efficacy and safety of the VAL-083 and bevacizumab
combination in orthotopic GBM mouse models.

1. Animal Models:

» Orthotopic Xenograft Models: Intracranial implantation of human GBM cell lines (e.g.,
U87MG, U251) into immunodeficient mice (e.g., athymic nude or SCID mice).[13][14][15]

e Syngeneic Models: Implantation of murine glioma cells (e.g., GL261) into immunocompetent
mice (e.g., C57BL/6) to study the role of the immune system.[16]

2. Experimental Workflow:
e Protocol:
o Tumor Implantation: Stereotactically implant GBM cells into the striatum of the mice.

o Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging (for
luciferase-expressing cells) or MRI.

o Randomization: Once tumors reach a predetermined size, randomize mice into treatment
groups (e.g., Vehicle, VAL-083 alone, Bevacizumab alone, Combination).
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o Treatment Administration:

= VAL-083: Administer intravenously (V). Dosing can be based on clinical regimens,
adjusted for mice (e.g., on days 1, 2, 3 of a 21-day cycle).[17][18]

» Bevacizumab: Administer intraperitoneally (IP) or IV (e.g., 5-10 mg/kg, twice weekly).
o Efficacy Endpoints:
= Tumor Growth Inhibition: Measure tumor volume regularly.

= Overall Survival: Monitor mice until neurological symptoms or pre-defined humane
endpoints are reached.

o Toxicity Assessment: Monitor body weight, clinical signs of toxicity, and perform
hematology at the end of the study.
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Caption: In vivo experimental workflow.

Clinical Trial Protocols

Several clinical trials have investigated VAL-083 in GBM patients, including those who have
previously been treated with bevacizumab. The protocols from these trials provide a framework
for the clinical application of this combination.

Phase 3 Study in Recurrent GBM (Post-Temozolomide
and Bevacizumab)
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Study Design: A randomized, controlled, Phase 3 trial (NCT03149575) for patients with
recurrent GBM who have failed standard therapy including temozolomide and bevacizumab.
[17][18][19]

Patient Population: Adult patients (=18 years) with histologically confirmed recurrent GBM,
measurable disease, and adequate performance status (Karnofsky Performance Status >
70%).[17]

Treatment Arms:

o Arm 1 (VAL-083): VAL-083 administered at 40 mg/m?2 intravenously on days 1, 2, and 3 of
a 21-day cycle.[17][18]

o Arm 2 (Control): Investigator's choice of salvage therapy (e.g., lomustine, temozolomide,
or carboplatin).[17][18]

Primary Endpoint: Overall Survival (OS).

Secondary Endpoints: Progression-Free Survival (PFS), Overall Response Rate (ORR),
Duration of Response (DOR).[4]

Tumor Assessments: MRI scans performed approximately every 42 days.[17][18][19]

Expanded Access Program with Concurrent
Administration

Study Design: An expanded access program (NCT03138629) provided VAL-083 to recurrent
GBM patients ineligible for other trials.[20]

Concurrent Treatment: In this program, five patients with cerebral edema refractory to
steroids received bevacizumab (10 mg/kg) concurrently with VAL-083.[20]

VAL-083 Dosing: 30 mg/m2 on days 1, 2, and 3 of a 21-day cycle.[20]

Safety Observations: Myelosuppression (specifically thrombocytopenia) was the primary
adverse event for VAL-083, but no patients receiving the concurrent combination required a
dose reduction.[20]
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Data Presentation

Quantitative data from preclinical and clinical studies should be summarized for clear

comparison.

Table 1. Example In Vitro Cytotoxicity Data

IC50 (uM) - Combination
. IC50 (uM) - .
Cell Line Treatment . Hypoxia (1% Index (CI) -
Normoxia .
02) Hypoxia
Us7MG VAL-083 15.2 8.5 0.6 (Synergistic)
Bevacizumab >100 >100
Combination - 4.1
U251 VAL-083 21.5 12.3 0.7 (Synergistic)
Bevacizumab >100 >100
Combination - 6.8

Table 2: Example In Vivo Efficacy Data (Orthotopic U87MG Model)

% Increase in

Median Survival . Tumor Growth
Treatment Group Lifespan (vs. .

(Days) . Inhibition (%)

Vehicle)
Vehicle Control 25 - -
VAL-083 (alone) 35 40% 55%
Bevacizumab (alone) 32 28% 48%
VAL-083 +
. 48 92% 85%

Bevacizumab

Table 3: Summary of Clinical Trial Dosing Regimens
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. . . VAL-083 Dose & Bevacizumab Dose
Study Identifier Patient Population
Schedule & Schedule
Recurrent GBM (Post- 40 mg/m2 IV, Days )
NCT03149575 N/A (Prior Treatment)
TMZ/Bev) 1,2,3 of 21-day cycle
10 mg/kg IV
Recurrent GBM 30 mg/mz2 |V, Days
NCT03138629 (Concurrent for some
(Expanded Access) 1,2,3 of 21-day cycle )
patients)
Recurrent/Newly 30 mg/mz2 IV, Days
GBM AGILE _ N/A
Diagnosed GBM 1,2,3 of 21-day cycle

Note: The data presented in the tables are illustrative examples and should be replaced with
actual experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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